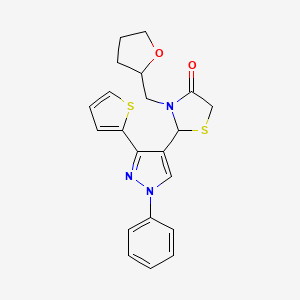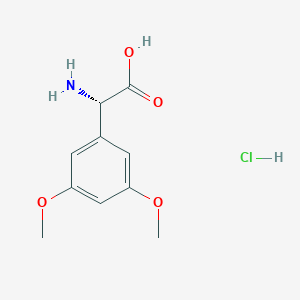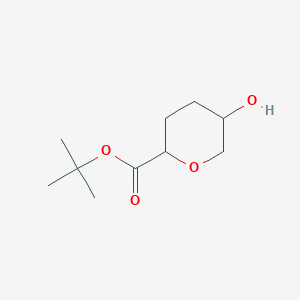
tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is an organic compound with the molecular formula C10H18O4. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The compound features a tert-butyl ester group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate typically involves the reaction of tetrahydropyran derivatives with tert-butyl esters under controlled conditions. One common method is the esterification of 5-hydroxytetrahydro-2H-pyran-2-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Formation of 5-oxotetrahydro-2H-pyran-2-carboxylate.
Reduction: Formation of 5-hydroxytetrahydro-2H-pyran-2-methanol.
Substitution: Formation of various substituted tetrahydropyran derivatives.
Applications De Recherche Scientifique
Tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde: A similar compound with a hydroxyl and aldehyde group, used in the synthesis of Schiff bases and other organic ligands.
tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate: Another derivative of tetrahydropyran with a hydrazinecarboxylate group.
Uniqueness
Tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is unique due to its combination of a tert-butyl ester and a hydroxyl group, which provides distinct reactivity and versatility in synthetic applications. Its structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of diverse organic compounds.
Propriétés
Formule moléculaire |
C10H18O4 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
tert-butyl 5-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)14-9(12)8-5-4-7(11)6-13-8/h7-8,11H,4-6H2,1-3H3 |
Clé InChI |
JCEFYRILUAFZKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCC(CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


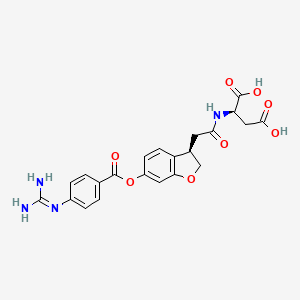
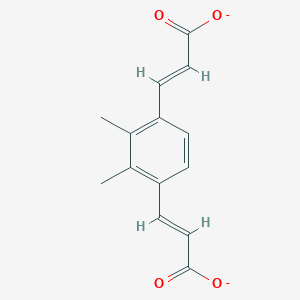
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12853102.png)

![3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate](/img/structure/B12853116.png)
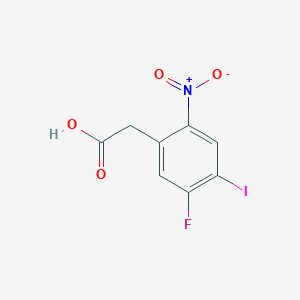
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853132.png)
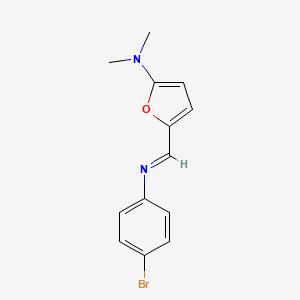
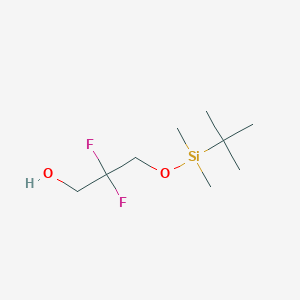
![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853149.png)

